1-Butan-2-ylpyrrole-2,5-dione

Overview

Description

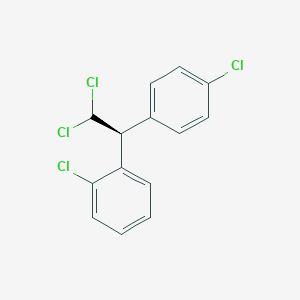

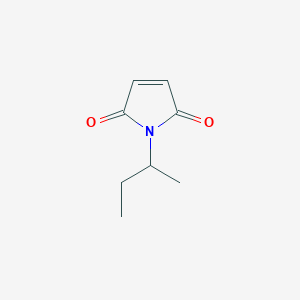

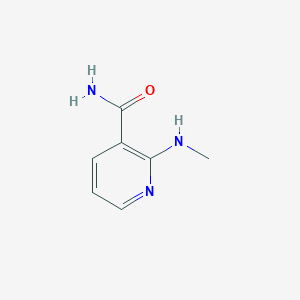

1-Butan-2-ylpyrrole-2,5-dione is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

1-Butan-2-ylpyrrole-2,5-dione is utilized in various synthetic processes and chemical characterizations. For instance, it's involved in the photoinduced direct oxidative annulation processes. The compound serves as a precursor in the formation of highly functionalized polyheterocyclic compounds. Remarkably, this synthesis doesn't require transition metals or oxidants, indicating its potential for sustainable chemical processes (Zhang et al., 2017). Additionally, its tautomeric and acid-base properties have been extensively studied, revealing its structural dynamics and responsiveness to changes in solvent polarity (Mahmudov et al., 2011).

Material Science and Corrosion Inhibition

In the realm of material science, derivatives of this compound, like 1H-pyrrole-2,5-dione derivatives, have proven to be effective corrosion inhibitors for carbon steel. Their adsorption on steel surfaces is primarily controlled by chemisorption processes, suggesting their robust application potential in protecting industrial materials (Zarrouk et al., 2015).

Polymers and Conducting Materials

The compound is pivotal in synthesizing functionalized electronically conducting organic copolymers. It provides a versatile route to heterocyclic polymer precursors, significantly impacting the field of conductive materials and electronics (Schweiger et al., 2000). Furthermore, its derivatives are involved in the electropolymerization process, contributing to the development of stable and electrochromic polymer films. These films exhibit multi-colored anodic electrochromism, indicating their potential in display technologies and electronic devices (Kung et al., 2020).

Mechanism of Action

Mode of Action

The interaction of 1-Butan-2-ylpyrrole-2,5-dione with its targets can result in significant changes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of related compounds has been achieved under specific conditions . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Butan-2-ylpyrrole-2,5-dione are not fully understood yet. It is known that pyrrole-2,5-dione derivatives, a class to which this compound belongs, have a wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities

Cellular Effects

The cellular effects of this compound are also not fully known. Related compounds have been shown to have significant effects on various types of cells and cellular processes . For example, 1H-pyrrole-2,5-dione-based small molecules have been shown to facilitate rapid endothelialization after vascular injury by generating mesenchymal stem cell-derived functional endothelial cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have shown changes in their effects over time . For example, some pyrrole-2,5-dione derivatives have shown anti-inflammatory activity over time .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. A related compound showed anxiolytic activity at low doses of 1/0.1 mg/kg in the light/dark box and the elevated plus-maze assay .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-known. Pyrrole-2,5-dione derivatives are known to interact with various enzymes and cofactors .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-documented. The prediction of protein subcellular localization is of great relevance for proteomics research .

Properties

IUPAC Name |

1-butan-2-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-6(2)9-7(10)4-5-8(9)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWASMIDVYJKRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598597 | |

| Record name | 1-(Butan-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102331-61-3 | |

| Record name | 1-(Butan-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B10716.png)

![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)